3-Iodohexane

描述

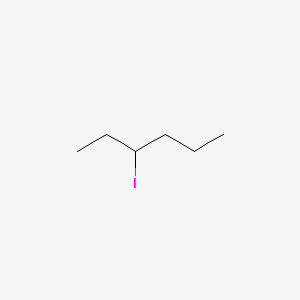

3-Iodohexane (C₆H₁₃I) is a secondary alkyl iodide with an iodine atom attached to the third carbon of a hexane chain. It is a colorless to pale yellow liquid under standard conditions, commonly employed in organic synthesis, particularly in nickel-catalyzed cross-coupling reactions involving alkyl electrophiles . Its molecular weight is 212.07 g/mol, and it exhibits typical alkyl halide properties, including moderate solubility in organic solvents and poor water solubility. The compound’s reactivity is driven by the weak C–I bond (≈234 kJ/mol), making it a versatile substrate in nucleophilic substitution (SN2) and elimination reactions .

属性

IUPAC Name |

3-iodohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKICFXKOIDMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31294-91-4 | |

| Record name | 3-Iodohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31294-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iodohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

相似化合物的比较

Iodocyclohexane (C₆H₁₁I)

Iodocyclohexane is a cyclic analog with iodine bonded to a cyclohexane ring. Key differences include:

- Structure and Reactivity : The cyclohexane ring introduces steric hindrance, reducing SN2 reactivity compared to 3-iodohexane. Instead, iodocyclohexane favors elimination (E2) or solvolysis in polar protic solvents .

- Physical Properties :

| Property | This compound | Iodocyclohexane |

|---|---|---|

| Molecular Weight (g/mol) | 212.07 | 210.06 |

| Structure Type | Secondary alkyl | Cyclic secondary |

| Boiling Point | ~180–185°C* | ~173–175°C* |

| Water Solubility | Insoluble | Insoluble |

*Estimated based on analogous alkyl iodides.

2-Iodoheptane (C₇H₁₅I)

A primary alkyl iodide, 2-iodoheptane exhibits distinct reactivity:

- Reactivity : The primary carbon allows faster SN2 reactions (e.g., with Cl⁻) compared to this compound, which has a sterically hindered secondary carbon .

- Applications : Both compounds serve as alkylating agents, but 2-iodoheptane is more efficient in reactions requiring minimal steric interference.

Comparison with Functional Analogs

Iodoform (CHI₃)

Iodoform, a triiodinated methane, differs significantly:

- Structure and Applications : Used historically as an antiseptic, iodoform’s planar structure contrasts with this compound’s linear chain. It undergoes haloform reactions in basic conditions, unlike alkyl iodides .

- Toxicity : Both compounds are toxic, but iodoform’s volatility increases inhalation risks, while this compound poses greater dermal corrosion hazards .

3-Bromohexane (C₆H₁₃Br)

- Reactivity : The stronger C–Br bond (≈285 kJ/mol) makes 3-bromohexane less reactive than this compound in substitution reactions.

- Physical Properties : Lower molecular weight (209.08 g/mol) and higher boiling point (~165–170°C) compared to this compound.

Reactivity and Chemical Behavior

Nucleophilic Substitution (SN2)

This compound undergoes SN2 reactions with inversion of configuration, as demonstrated in its conversion to (S)-3-chlorohexane using Cl⁻ . However, its secondary carbon results in slower kinetics than primary analogs like 2-iodoheptane.

Elimination Reactions

In the presence of strong bases (e.g., KOH), this compound may undergo β-elimination to form 2-hexene, though this competes less favorably with substitution compared to tertiary iodides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。